molecular formula C16H19N3O B7516659 N-cyclopentyl-N-methyl-3-phenylimidazole-4-carboxamide

N-cyclopentyl-N-methyl-3-phenylimidazole-4-carboxamide

Cat. No. B7516659
M. Wt: 269.34 g/mol
InChI Key: VMAWTSJFMPUGTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-N-methyl-3-phenylimidazole-4-carboxamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It has been shown to have potential therapeutic applications in cancer treatment, particularly in combination with other immunotherapies.

Mechanism of Action

N-cyclopentyl-N-methyl-3-phenylimidazole-4-carboxamide targets the adenosine A2A receptor, which is expressed on the surface of immune cells. By inhibiting this receptor, N-cyclopentyl-N-methyl-3-phenylimidazole-4-carboxamide prevents the binding of adenosine, a molecule that suppresses the immune response. This leads to an increase in the activity of immune cells, particularly T cells, which can then better recognize and attack cancer cells.
Biochemical and Physiological Effects:
N-cyclopentyl-N-methyl-3-phenylimidazole-4-carboxamide has been shown to have several biochemical and physiological effects. It enhances the proliferation and activation of T cells, leading to an increase in cytokine production and cytotoxic activity. N-cyclopentyl-N-methyl-3-phenylimidazole-4-carboxamide also decreases the expression of immune checkpoint molecules, such as PD-1 and CTLA-4, which can prevent T cells from attacking cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclopentyl-N-methyl-3-phenylimidazole-4-carboxamide is its potential to enhance the anti-tumor activity of other immunotherapies. It is also relatively easy to synthesize and has been shown to be well-tolerated in preclinical studies. However, one limitation is that it may not be effective as a monotherapy and may require combination with other immunotherapies. Additionally, more research is needed to determine the optimal dosing and treatment schedule.

Future Directions

For research include investigating its potential in combination with other immunotherapies, exploring its potential in other types of cancer, and developing more potent and selective adenosine A2A receptor inhibitors.

Synthesis Methods

The synthesis method of N-cyclopentyl-N-methyl-3-phenylimidazole-4-carboxamide involves several steps, including the reaction of 2-cyanophenylboronic acid with 2,6-dichloropyridine, followed by the reaction of the resulting compound with cyclopentylmagnesium bromide. The final step involves the reaction of the intermediate with methyl isocyanate to produce N-cyclopentyl-N-methyl-3-phenylimidazole-4-carboxamide.

Scientific Research Applications

N-cyclopentyl-N-methyl-3-phenylimidazole-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to enhance the anti-tumor activity of other immunotherapies, such as anti-PD-1 and anti-CTLA-4 antibodies. N-cyclopentyl-N-methyl-3-phenylimidazole-4-carboxamide has also been shown to inhibit the growth of various types of tumors, including lung, breast, and colon cancer.

properties

IUPAC Name

N-cyclopentyl-N-methyl-3-phenylimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-18(13-7-5-6-8-13)16(20)15-11-17-12-19(15)14-9-3-2-4-10-14/h2-4,9-13H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAWTSJFMPUGTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)C(=O)C2=CN=CN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-N-methyl-3-phenylimidazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.